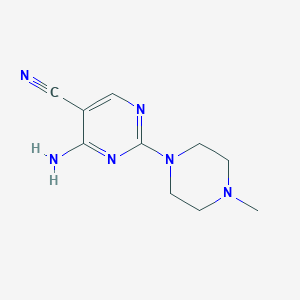

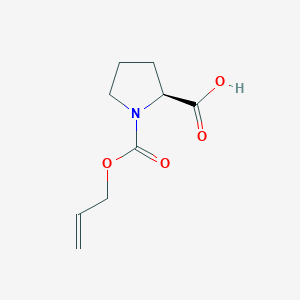

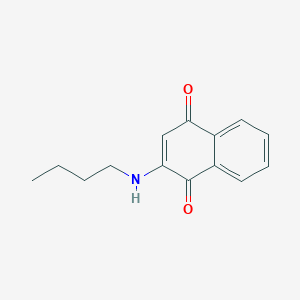

2-(Butylamino)naphthalene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

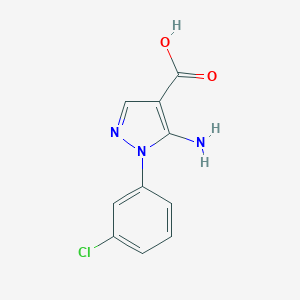

2-(Butylamino)naphthalene-1,4-dione, also known as NBT, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBT is a fluorescent dye that is commonly used as a redox indicator in biological systems. Its ability to detect reactive oxygen species (ROS) has made it an important tool in the study of oxidative stress and cellular damage.

Wissenschaftliche Forschungsanwendungen

2-(Butylamino)naphthalene-1,4-dione is widely used in scientific research as a redox indicator to detect ROS. ROS are highly reactive molecules that are produced during normal cellular metabolism. However, excessive production of ROS can lead to oxidative stress, which is associated with a number of diseases including cancer, diabetes, and neurodegenerative disorders. 2-(Butylamino)naphthalene-1,4-dione is used to measure ROS levels in cells and tissues, which helps researchers to understand the role of oxidative stress in disease pathogenesis.

Wirkmechanismus

2-(Butylamino)naphthalene-1,4-dione is a redox indicator that undergoes a color change from yellow to purple when it is reduced by ROS. The mechanism of action involves the transfer of electrons from the ROS to the 2-(Butylamino)naphthalene-1,4-dione molecule. The reduced form of 2-(Butylamino)naphthalene-1,4-dione is purple, which can be detected using fluorescence or absorbance spectroscopy. The intensity of the purple color is proportional to the amount of ROS present in the sample.

Biochemische Und Physiologische Effekte

2-(Butylamino)naphthalene-1,4-dione has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. 2-(Butylamino)naphthalene-1,4-dione has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 2-(Butylamino)naphthalene-1,4-dione has been shown to protect against oxidative stress-induced cell death in neurons.

Vorteile Und Einschränkungen Für Laborexperimente

2-(Butylamino)naphthalene-1,4-dione is a useful tool for measuring ROS levels in cells and tissues. It is a relatively inexpensive and easy-to-use reagent that can be used in a variety of experimental settings. However, there are some limitations to its use. 2-(Butylamino)naphthalene-1,4-dione is not specific to any particular ROS species, and it can be influenced by other factors such as pH and temperature. Additionally, the sensitivity of 2-(Butylamino)naphthalene-1,4-dione can vary depending on the experimental conditions, which can lead to variability in the results.

Zukünftige Richtungen

There are several future directions for research involving 2-(Butylamino)naphthalene-1,4-dione. One area of interest is the development of more specific redox indicators that can distinguish between different ROS species. Another area of research is the use of 2-(Butylamino)naphthalene-1,4-dione in vivo to study oxidative stress in animal models of disease. Additionally, there is potential for the use of 2-(Butylamino)naphthalene-1,4-dione in clinical settings as a diagnostic tool for oxidative stress-related diseases.

Synthesemethoden

The synthesis of 2-(Butylamino)naphthalene-1,4-dione involves the reaction of 2-naphthoic acid with butylamine and potassium hydroxide in ethanol. The reaction is carried out at room temperature and the product is obtained as a yellow solid. The compound is then purified by recrystallization in ethanol. The purity of the compound is confirmed by thin-layer chromatography and spectroscopic analysis.

Eigenschaften

CAS-Nummer |

59094-50-7 |

|---|---|

Produktname |

2-(Butylamino)naphthalene-1,4-dione |

Molekularformel |

C14H15NO2 |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

2-(butylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C14H15NO2/c1-2-3-8-15-12-9-13(16)10-6-4-5-7-11(10)14(12)17/h4-7,9,15H,2-3,8H2,1H3 |

InChI-Schlüssel |

MKWZCIOGPKWHOQ-UHFFFAOYSA-N |

SMILES |

CCCCNC1=CC(=O)C2=CC=CC=C2C1=O |

Kanonische SMILES |

CCCCNC1=CC(=O)C2=CC=CC=C2C1=O |

Andere CAS-Nummern |

59094-50-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.